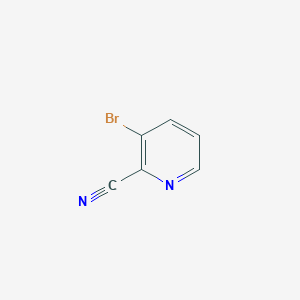

3-Bromo-2-cyanopyridine

Vue d'ensemble

Description

3-Bromo-2-cyanopyridine (CAS: 55758-02-6) is a halogenated pyridine derivative with a bromine atom at the 3-position and a cyano group at the 2-position. Its molecular formula is C₆H₃BrN₂, and its molecular weight is 183.01 g/mol . This compound is widely used in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules. For example, it serves as a key intermediate in the production of 3-mercaptopicolinic acid, a potent inhibitor of gluconeogenesis .

Méthodes De Préparation

Two-Step Acylation-Cyanidation Process

Acyl Halide Activation

This method, detailed in CN104725304B , involves two stages:

-

Acylation : 3-Bromopyridine-N-oxide reacts with acyl halides (e.g., acetyl chloride) to form an intermediate.

-

Cyanidation : The intermediate undergoes nucleophilic displacement with aqueous cyanide (e.g., KCN).

Optimization Parameters

-

Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) improve cyanide solubility in organic phases.

-

Solvent : Mixing polar aprotic solvents (DMF) with water enhances reaction rates.

-

Yield : Reported yields range from 70–85%, depending on acyl halide selection .

Diazotization and Copper Cyanide Substitution

Historical Context

Early syntheses employed diazotization of 2-amino-3-bromopyridine using NaNO₂ and HBr, followed by Sandmeyer-type substitution with CuCN. Key steps include:

-

Diazotization : Conducted below 0°C to stabilize the diazonium intermediate.

-

Substitution : CuCN displaces the diazo group, introducing the cyano functionality .

Limitations

-

Environmental Impact : Generates toxic bromine and heavy metal waste.

Phase-Transfer Catalyzed Cyanidation

Industrial-Scale Adaptation

US20050250947A1 discloses a solvent-free or aqueous-phase method using phase-transfer catalysts (PTCs):

-

Catalysts : Tricaprylylmethylammonium chloride (Aliquat 336) or tetra-n-octylammonium bromide.

-

Conditions : 20–40°C, 1–5 mol% PTC, 1.1 equivalents KCN.

Advantages Over Traditional Methods

-

Waste Reduction : Avoids organic solvents and heavy metal reagents.

-

Scalability : Achieves >90% conversion with minimal downstream processing .

Comparative Analysis of Preparation Methods

Mechanistic and Practical Considerations

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) stabilize charged intermediates in TMSCN and acylation routes . Conversely, phase-transfer methods utilize water, reducing flammability risks .

Catalyst Design

Quaternary ammonium salts in PTC systems lower activation energy by shuttling cyanide ions into organic phases, enabling efficient nucleophilic substitution .

Scalability Challenges

While TMSCN offers high yields, its moisture sensitivity complicates large-scale use. Industrial processes favor PTC methods for their robustness and easier waste management .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-2-cyanopyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between the pyridine ring and other aromatic or aliphatic groups.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts, arylboronic acids, and bases such as potassium phosphate in solvents like 1,4-dioxane and water.

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents used. For example, Suzuki–Miyaura coupling with arylboronic acids produces biaryl compounds, while nucleophilic substitution with amines yields aminopyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

3-Bromo-2-cyanopyridine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a critical role in the development of novel anti-cancer agents and other therapeutic drugs. The compound's structure allows for modifications that enhance biological activity, making it a valuable building block in drug synthesis.

Case Study: Anti-Cancer Agents

Recent studies have highlighted the efficacy of derivatives of this compound in targeting specific cancer cell lines. For instance, compounds synthesized from this precursor have shown promising results in inhibiting tumor growth in vitro and in vivo, demonstrating its potential as a lead compound for further drug development .

Agricultural Applications

Pesticide Synthesis

In the agricultural sector, this compound is employed in the synthesis of various pesticides and herbicides. Its ability to act as a key structural unit enhances the efficacy of these agrochemicals, contributing to improved crop protection strategies.

Table: Pesticides Derived from this compound

| Pesticide Name | Active Ingredient | Application Area |

|---|---|---|

| Pyridazine Derivative | This compound | Insect control |

| Herbicide Compound | This compound | Weed management |

Material Science

Synthesis of Functional Materials

Beyond pharmaceuticals and agriculture, this compound is also utilized in materials science. It serves as a precursor for synthesizing functional materials such as polymers and catalysts, which are essential for various industrial applications.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This has implications for developing advanced materials used in electronics and automotive industries .

Food Industry Applications

Food Additive Role

Interestingly, this compound has been identified as a food additive with preservative properties. It helps extend the shelf life of food products by inhibiting microbial growth and enhancing texture and flavor profiles.

Table: Food Products Utilizing this compound

| Food Product Type | Functionality |

|---|---|

| Baked Goods | Improves texture and shelf life |

| Seasoning | Enhances flavor |

Mécanisme D'action

The mechanism of action of 3-Bromo-2-cyanopyridine and its derivatives often involves interaction with biological macromolecules such as enzymes and nucleic acids. For instance, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division . The cyano group in the compound can form strong interactions with the active sites of these enzymes, leading to their inhibition and subsequent cell death.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Comparable Compounds

Physical and Chemical Properties

While detailed melting/boiling points for this compound are scarce in available literature, its structural analogs provide insights:

- Halogenated Pyridines: Bromine and chlorine substituents generally increase molecular weight and boiling points compared to non-halogenated derivatives.

- Cyano vs. Methyl Groups: The cyano group in this compound contributes to higher polarity and lower volatility relative to 3-Bromo-2-methylpyridine.

Activité Biologique

3-Bromo-2-cyanopyridine (CAS Number: 55758-02-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and potential applications in drug discovery.

- Molecular Formula : C6H3BrN2

- Molecular Weight : 183.01 g/mol

- Melting Point : 93-98 °C

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromopyridine-N-oxide with trimethylsilyl cyanide in the presence of triethylamine under an inert atmosphere at elevated temperatures. The yield from this reaction can reach up to 89% under optimized conditions .

Anticancer Potential

Recent studies have highlighted the anticancer properties of derivatives of cyanopyridines, including this compound. A notable study synthesized various 3-cyanopyridine derivatives and evaluated their cytotoxicity against human cancer cell lines such as prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2). The findings indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating promising activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | PC-3 | 25 |

| 5e | MDA-MB-231 | 19 |

| 5e | HepG2 | Comparable to 5-FU |

| 4d | PC-3 | 53 |

| 4d | MDA-MB-231 | 30 |

| 4d | HepG2 | 66 |

The study also reported that the compound 5e , which has a methoxy substitution, showed twice the activity against the PC-3 cell line compared to 5-FU, indicating its potential as a lead compound for further development in cancer therapy .

The mechanism underlying the anticancer activity of these compounds appears to involve the modulation of survivin, an inhibitor of apoptosis protein often overexpressed in cancer cells. The tested compounds induced apoptosis and necrosis in cancer cells, with significant reductions in survivin expression observed through Western blot analysis. This suggests that these compounds may promote proteasome-dependent degradation of survivin, leading to enhanced apoptotic signaling .

Case Studies

- Cytotoxicity Evaluation : A study utilized the sulforhodamine B (SRB) assay to evaluate the cytotoxicity of synthesized derivatives against various cancer cell lines. The results demonstrated that certain derivatives had potent anti-proliferative effects, warranting further investigation into their structure-activity relationships (SAR) .

- Safety Assessment : The cytotoxicity of these compounds was also assessed on normal cell lines such as WI-38 to evaluate their safety profile. The results indicated that while some derivatives were effective against cancer cells, they displayed lower toxicity towards normal cells, highlighting their potential therapeutic index .

Q & A

Q. Basic: What are the common synthetic routes for preparing 3-Bromo-2-cyanopyridine, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via bromination or cross-coupling reactions. For brominated pyridine derivatives, direct bromination of precursors like 2-cyanopyridine using brominating agents (e.g., NBS or Br₂ in presence of Lewis acids) is a standard approach . Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids or organometallic reagents can introduce functional groups at the 3-position. Key factors affecting yield include:

- Temperature control : Excessive heat may lead to decomposition of the cyano group.

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict anhydrous conditions.

Validate synthetic pathways using spectral data (NMR, IR) and compare with literature in databases like SciFinder .

Q. Basic: How can researchers characterize the structural integrity of this compound?

Answer:

Structural characterization involves:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C3, cyano at C2) and assess purity.

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ for C₆H₃BrN₂: ~197.94 Da).

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation of regiochemistry .

Cross-reference spectral data with established databases (e.g., ChemSpider, PubChem) to mitigate misassignment risks.

Q. Advanced: What strategies optimize regioselective functionalization of this compound for target molecules?

Answer:

The bromine and cyano groups offer distinct reactivity:

- Bromine substitution : Use Pd-catalyzed cross-coupling (e.g., with aryl boronic acids) to replace Br while preserving the cyano group. Optimize ligand systems (e.g., SPhos) to suppress side reactions .

- Cyano group modification : Hydrolysis to carboxylic acids or reduction to amines requires controlled conditions (e.g., H₂SO₄/H₂O for hydrolysis; LiAlH₄ for reduction).

Monitor reaction progress via TLC or HPLC to ensure regioselectivity. For complex transformations, computational modeling (DFT) can predict reactive sites .

Q. Advanced: How should researchers address contradictions in reported synthetic yields or spectral data for this compound derivatives?

Answer:

Contradictions often arise from:

- Impurity profiles : Trace solvents or starting materials may skew spectral interpretations. Use preparative HPLC to isolate pure fractions .

- Reaction scalability : Pilot small-scale reactions (<1 mmol) before scaling up.

Systematically replicate protocols from primary literature (avoid secondary sources) and validate using orthogonal techniques (e.g., GC-MS vs. NMR). Meta-analyses of multiple studies can identify consensus conditions .

Q. Advanced: What methodologies are suitable for studying the biological activity of this compound derivatives?

Answer:

For anticancer or antimicrobial studies:

- In vitro assays : Screen cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replace Br with Cl) and correlate with bioactivity.

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to guide synthetic design.

Ensure biological data is statistically validated (triplicate experiments, p < 0.05) and compliant with ethical guidelines .

Q. Advanced: How can researchers ensure reproducibility of synthetic and analytical data for this compound?

Answer:

- Detailed protocols : Specify exact molar ratios, solvent grades, and equipment (e.g., microwave vs. conventional heating).

- Batch documentation : Record lot numbers of reagents to trace variability.

- Independent validation : Collaborate with external labs to replicate key findings. Use platforms like Zenodo to share raw data (spectra, chromatograms) .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Answer:

Common impurities include dehalogenated byproducts (e.g., 2-cyanopyridine) or oxidation products. Mitigation strategies:

- HPLC-MS : Use reverse-phase columns (C18) with UV/Vis detection (λ = 254 nm) and MS for impurity identification.

- Calibration curves : Prepare standards for quantitative analysis (limit of detection <0.1%).

- Stability studies : Monitor degradation under stress conditions (heat, light) to establish shelf-life .

Q. Advanced: What mechanistic studies are recommended to elucidate reaction pathways involving this compound?

Answer:

- Kinetic studies : Vary reactant concentrations to determine rate laws (e.g., pseudo-first-order conditions).

- Isotopic labeling : Use ²H or ¹³C isotopes to track bond cleavage/formation via NMR or MS.

- Computational modeling : Apply DFT to map transition states and identify rate-determining steps .

Q. Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes and seek medical help .

Q. Advanced: How to design a multidisciplinary research project integrating this compound in material science or medicinal chemistry?

Answer:

- Objective alignment : Define clear milestones (e.g., synthesize 10 derivatives in 6 months; screen bioactivity in 12 months).

- Team roles : Assign synthetic chemistry, computational modeling, and bioassay tasks to specialists.

- Risk assessment : Preempt bottlenecks (e.g., low yields) with alternative routes (e.g., microwave-assisted synthesis).

Leverage frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

Propriétés

IUPAC Name |

3-bromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOPIUVJCIZALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355837 | |

| Record name | 3-Bromo-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55758-02-6 | |

| Record name | 3-Bromo-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.